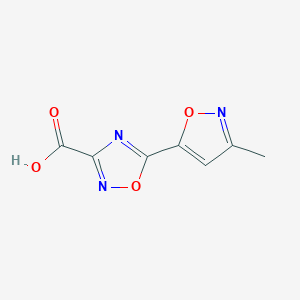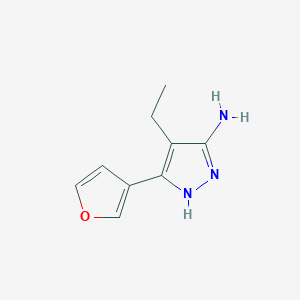![molecular formula C13H23IO B13069456 1-[(2-Iodocyclohexyl)oxy]-4-methylcyclohexane](/img/structure/B13069456.png)
1-[(2-Iodocyclohexyl)oxy]-4-methylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Iodocyclohexyl)oxy]-4-methylcyclohexane is an organic compound with the molecular formula C13H23IO and a molecular weight of 322.23 g/mol . This compound is characterized by the presence of an iodine atom attached to a cyclohexyl group, which is further connected to another cyclohexane ring through an oxygen atom. The compound is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 1-[(2-Iodocyclohexyl)oxy]-4-methylcyclohexane can be achieved through several synthetic routes. One common method involves the reaction of 2-iodocyclohexanol with 4-methylcyclohexanol in the presence of a suitable base and a dehydrating agent. The reaction typically proceeds under reflux conditions to ensure complete conversion of the starting materials .
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the principles of organic synthesis, such as the use of catalysts and optimized reaction conditions, can be applied to scale up the production if necessary.
Chemical Reactions Analysis
1-[(2-Iodocyclohexyl)oxy]-4-methylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclohexane derivatives with reduced functional groups, using reagents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases, acids, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(2-Iodocyclohexyl)oxy]-4-methylcyclohexane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving the interaction of iodine-containing compounds with biological systems.
Medicine: Research into the potential therapeutic applications of iodine-containing compounds may involve this compound as a model or reference substance.
Mechanism of Action
The mechanism by which 1-[(2-Iodocyclohexyl)oxy]-4-methylcyclohexane exerts its effects is not well-documented. the presence of the iodine atom suggests potential interactions with biological molecules through halogen bonding or other non-covalent interactions. The molecular targets and pathways involved would depend on the specific application and context of the research .
Comparison with Similar Compounds
Similar compounds to 1-[(2-Iodocyclohexyl)oxy]-4-methylcyclohexane include:
4-[(2-Iodocyclohexyl)oxy]-1,2-dimethylcyclohexane: This compound has a similar structure but with additional methyl groups, which may affect its reactivity and properties.
[(2-Iodocyclohexyl)oxy]cycloheptane: This compound features a cycloheptane ring instead of a cyclohexane ring, which can influence its chemical behavior and applications.
Properties
Molecular Formula |
C13H23IO |
|---|---|
Molecular Weight |
322.23 g/mol |
IUPAC Name |
1-iodo-2-(4-methylcyclohexyl)oxycyclohexane |
InChI |
InChI=1S/C13H23IO/c1-10-6-8-11(9-7-10)15-13-5-3-2-4-12(13)14/h10-13H,2-9H2,1H3 |
InChI Key |
FZGHOJWKIDSCNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)OC2CCCCC2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


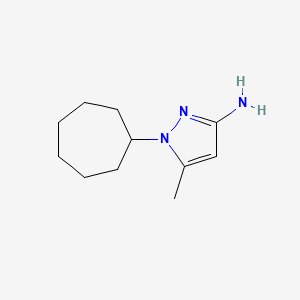
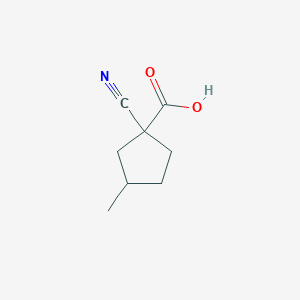
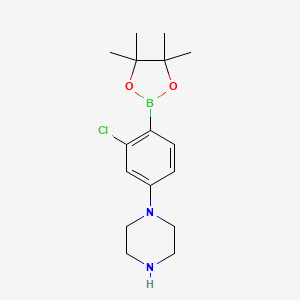
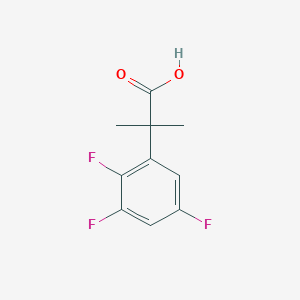
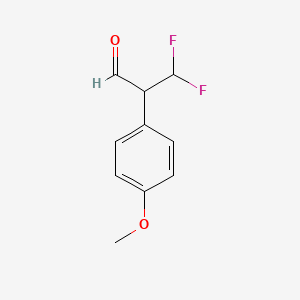
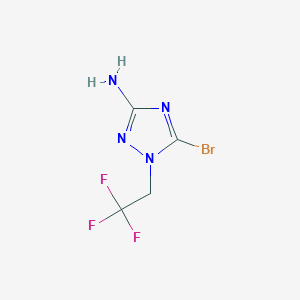
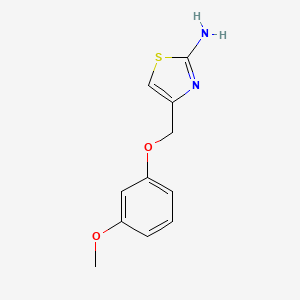
![Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate](/img/structure/B13069409.png)
![7-Methyl-2-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13069413.png)
![7-Fluoro-2-azaspiro[3.5]nonane](/img/structure/B13069417.png)
![(3-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine](/img/structure/B13069428.png)
![4-Chloro-7-methylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13069438.png)
